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Compound of Interest

Compound Name: Speed DiO

Cat. No.: B1148126

For Researchers, Scientists, and Drug Development Professionals

Introduction to Speed DiO

Speed DiO, a lipophilic carbocyanine dye, is a versatile fluorescent probe widely utilized for
labeling the plasma membranes of living and fixed cells. Its lipophilic nature allows it to readily
insert into the cell membrane and diffuse laterally, resulting in uniform and stable labeling of the
entire cell surface. Speed DiO is characterized by its green fluorescence, with excitation and
emission maxima around 484 nm and 501 nm, respectively. This makes it compatible with
standard FITC filter sets for fluorescence microscopy and flow cytometry.

The "Speed" or "Fast" variants of DiO, such as Dilinoleyl DiO, possess unsaturated
hydrocarbon chains, which lead to a significantly faster lateral diffusion rate within the cell
membrane compared to the traditional DiO. This property is particularly advantageous for
applications requiring rapid and uniform labeling, such as neuronal tracing in both live and fixed
tissues. Furthermore, derivatives like Neuro-DIiO have been developed to offer improved
solubility and reduced aggregation, leading to brighter and more stable staining.

Key applications of Speed DiO include:

e Cell Tracking and Migration Studies: Long-term labeling of cell populations to monitor their
movement and fate in vitro and in vivo.

» Neuronal Tracing: Anterograde and retrograde labeling of neuronal pathways.
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o Cell-Cell Interaction Studies: Monitoring events such as cell fusion and adhesion.

 Membrane Potential Measurement: In combination with a suitable quencher, Speed DiO can
be used as a FRET donor to optically report changes in membrane potential.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the preparation and use of
Speed DiO solutions.

Table 1: Speed DiO Stock Solution Parameters

Storage .
Parameter Value Solvents o Stability
Conditions
Dimethylformami
-20°C, protected
. de (DMF), _ .
Concentration ) from light, avoid
) 1-5mM Dimethyl At least 6 months
(Molarity) ] repeated freeze-
sulfoxide
thaw cycles.
(DMSO0), Ethanol
Concentration DMF, DMSO, -20°C, protected
1-2.5mg/mL ] At least 6 months
(Mass/Volume) Ethanol from light.
50 mg/mL in
Chloroform (for
Specialized subsequent Chloroform, ) See protocol
S Varies by step. ]
Protocol precipitation and Methanol, DMF details.

redissolution in
DMF)

Table 2: Speed DiO Working Solution and Staining Parameters
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. Incubation Incubation
Parameter Value Buffer/Medium .
Temperature Time
) Serum-free
Working 1-30uM (5-10 ] ]
) ) medium, HBSS, 37°C 2 - 20 minutes
Concentration MM is common) PBS

o 1x 1076 cells/mL  Serum-free
Staining

) in working medium, HBSS, 37°C 2 - 20 minutes
Suspension Cells )
solution PBS
o Cover cells on Serum-free
Staining o ] ]
coverslip with medium, HBSS, 37°C 2 - 20 minutes

Adherent Cells ) )
working solution PBS

Table 3: Spectral Properties of Speed DiO

Property Wavelength (nm) Recommended Filter Set
Excitation Maximum ~484 nm FITC/ GFP
Emission Maximum ~501 nm FITC / GFP

Experimental Protocols

Protocol 1: Preparation of Speed DiO Stock Solution

(Standard Method)

This protocol describes the standard method for preparing a Speed DiO stock solution.

Materials:

Speed DiO (solid)

Microcentrifuge tubes

\Vortexer

Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol
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e Optional: Water bath sonicator
Procedure:
e Bring the vial of solid Speed DiO to room temperature.

e Prepare a 1-5 mM stock solution by dissolving the solid Speed DiO in an appropriate volume
of DMF, DMSO, or ethanol.[1][2][3] DMF is often preferred over ethanol for DiO.[1]

» Vortex the solution thoroughly to ensure the dye is completely dissolved. Gentle warming (up
to 50°C) and sonication may be required to facilitate dissolution, especially for DiO.[4]

 Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated
freeze-thaw cycles.

» Store the stock solution at -20°C, protected from light. The solution is stable for at least six
months under these conditions.[1][5]

Protocol 2: Labeling Suspension Cells with Speed DiO

Materials:

Speed DiO stock solution (from Protocol 1)

Cell suspension

Serum-free medium or a suitable buffer (e.g., HBSS, PBS)

Pre-warmed complete growth medium

Centrifuge
Procedure:

o Prepare Working Solution: Dilute the Speed DiO stock solution into serum-free medium or a
suitable buffer to a final working concentration of 1-30 uM (a common starting range is 5-10
KMM).[1] The optimal concentration should be determined empirically for each cell type. It is
recommended to prepare the working solution fresh for each experiment.
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Cell Preparation: Harvest cells and centrifuge at 1000 rpm for 5 minutes. Discard the
supernatant.

Staining: Resuspend the cell pellet in the Speed DiO working solution at a density of
approximately 1 x 10”6 cells/mL.[1][2]

Incubation: Incubate the cell suspension at 37°C for 2-20 minutes, protected from light.[1][2]
The optimal incubation time may vary depending on the cell type.

Washing: Centrifuge the stained cells at 1000 rpm for 5 minutes and discard the supernatant.

Gently resuspend the cell pellet in pre-warmed complete growth medium and wash the cells
twice by repeating the centrifugation and resuspension steps.[1]

Final Resuspension: Resuspend the final cell pellet in a suitable buffer or medium for
subsequent analysis by fluorescence microscopy or flow cytometry.

Protocol 3: Labeling Adherent Cells with Speed DiO

Materials:

Speed DiO stock solution (from Protocol 1)

Adherent cells cultured on coverslips or in culture dishes

Serum-free medium or a suitable buffer (e.g., HBSS, PBS)

Pre-warmed complete growth medium

Procedure:

Prepare Working Solution: Dilute the Speed DiO stock solution into serum-free medium or a
suitable buffer to a final working concentration of 1-30 uM (a common starting range is 5-10
pUM).[1] The optimal concentration should be determined empirically for each cell type.
Prepare the working solution fresh.

Cell Preparation: Aspirate the culture medium from the adherent cells.
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» Staining: Add a sufficient volume of the Speed DiO working solution to cover the cells.[1] For
cells on a coverslip, this can be around 100 pL.[1]

 Incubation: Incubate the cells at 37°C for 2-20 minutes, protected from light.[1][2]

e Washing: Remove the working solution and wash the cells two to three times with pre-
warmed complete growth medium.[2] Each wash should be for 5-10 minutes.[1]

e The cells are now ready for analysis by fluorescence microscopy.

Protocol 4: Measuring Membrane Potential Changes
using DIO/DPA FRET

This protocol utilizes Fluorescence Resonance Energy Transfer (FRET) between Speed DiO
(the donor) and dipicrylamine (DPA, the acceptor/quencher) to report changes in membrane
potential.[6][7] DPA is a mobile anion that partitions across the membrane in a voltage-
dependent manner, thus altering the FRET efficiency and the fluorescence of DiO.[7]

Materials:

Speed DiO stock solution (from Protocol 1)

Dipicrylamine (DPA) stock solution (e.g., 20 mM in DMSO)

HEPES-based external solution or other appropriate physiological buffer

Cells of interest (e.g., HEK-293 cells, cultured neurons)

Procedure:

e Cell Labeling with DiO:

o For bath application, incubate the cells in a HEPES-based external solution containing 5-
10 pM Speed DIiO for approximately 2 minutes at room temperature or 37°C.[6]

o DPA Application:
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o After DiO labeling, wash the cells and incubate them in the external solution containing
DPA at a concentration of 1-5 uM.[6] For brain slices, a pre-incubation of >45 minutes may
be necessary to ensure equilibrium.[6]

e Imaging and Data Acquisition:

o Use a fluorescence microscope equipped for detecting DiO fluorescence (FITC/GFP filter
set).

o Acquire a baseline fluorescence measurement.

o Induce a change in membrane potential (e.g., via patch-clamp, application of a stimulus,
or high potassium solution).

o Record the change in DIiO fluorescence over time. Depolarization will cause an influx of
the anionic DPA towards the inner leaflet of the membrane, bringing it closer to DiO and
guenching its fluorescence (a decrease in the fluorescence signal).[6] Hyperpolarization
will have the opposite effect.

o The change in fluorescence (AF/F) can be correlated with the change in membrane
potential. This system has been reported to yield fluorescence changes of >50% per 100
mV in HEK-293 cells.[6][7]

Diagrams
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Caption: Workflow for preparing Speed DiO stock and working solutions.

© 2025 BenchChem. All rights reserved.

8/10

Tech Support


https://www.benchchem.com/product/b1148126?utm_src=pdf-body-img
https://www.benchchem.com/product/b1148126?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Resting Potential @ Excitation Light (484 nm)
\D\PAaway from DiO |DPA moves closer to DiO
Cell Membrane

DPA (Acceptor/Quencher) Speed DiO (Donor)

High Fluorescence

Quenched Fluorescence

Fluorescence Emission (501 nm)

Click to download full resolution via product page

Caption: Principle of DiO/DPA FRET for membrane potential sensing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Voltage Sensitive Dye Kit (kw. Voltage-sensitive probes: Part MPF-Kit) [fivephoton.com]

e 6. Submillisecond Optical Reporting of Membrane Potential In Situ Using a Neuronal Tracer
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 To cite this document: BenchChem. [Application Notes and Protocols: Diluting and Preparing
Speed DiO Stock Solutions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1148126#diluting-and-preparing-speed-dio-stock-
solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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